Product packaging for Diclazuril 6-Carboxylic Acid(Cat. No.:CAS No. 862243-46-7)

Diclazuril 6-Carboxylic Acid

Cat. No.: B032028
CAS No.: 862243-46-7
M. Wt: 451.6 g/mol
InChI Key: AHUKSKRPLYKKLC-UHFFFAOYSA-N
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Description

Diclazuril 6-Carboxylic Acid is a primary oxidative metabolite of the prominent triazine-based anticoccidial agent, Diclazuril. This carboxylic acid derivative is of significant value in veterinary pharmacology and parasitology research, primarily serving as a critical reference standard for the development and validation of analytical methods. Researchers utilize this compound in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) assays to quantify Diclazuril and its metabolites in biological matrices, such as plasma, tissues, and feed, enabling crucial pharmacokinetic, residue depletion, and metabolic fate studies. Its mechanism of action is inferred from its parent compound, involving the disruption of mitochondrial electron transport in apicomplexan parasites, leading to impaired energy metabolism and subsequent death of coccidian organisms. As a key metabolite, this compound is indispensable for investigating the biotransformation pathways of Diclazuril, understanding potential resistance mechanisms, and ensuring food safety through precise residue monitoring in livestock. This high-purity compound provides researchers with a reliable tool to advance the study of coccidiosis control and animal health.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H9Cl3N4O4 B032028 Diclazuril 6-Carboxylic Acid CAS No. 862243-46-7

Properties

IUPAC Name

2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl3N4O4/c19-9-3-1-8(2-4-9)11(7-22)14-12(20)5-10(6-13(14)21)25-18(29)23-16(26)15(24-25)17(27)28/h1-6,11H,(H,27,28)(H,23,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUKSKRPLYKKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862243-46-7
Record name Diclazuril, 6-carboxylic acid-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862243467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,5-DICHLORO-4-((RS)-(4-CHLOROPHENYL)CYANOMETHYL)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1W2W64FNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Chemical Derivatization of Diclazuril 6 Carboxylic Acid

Precursor Compounds and Reaction Mechanisms in Diclazuril (B1670474) Synthesis Leading to Carboxylic Acid Derivatives

The synthesis of Diclazuril and its carboxylic acid derivatives involves a multi-step process starting from readily available chemical precursors. The core structure is typically assembled through a sequence of diazotization, substitution, reduction, and cyclization reactions.

One common pathway begins with 2,6-dichloro-p-nitroaniline or 3,4,5-trichloronitrobenzene. These starting materials undergo reactions such as diazotization, replacement, and reduction to form a key intermediate, 4-amino-2,6-dichloro-α-(4-chlorophenyl)benzenemethanamine. The subsequent steps involving the formation of the azauracil ring and the introduction of a carboxyl group or its precursor are critical. Some reported syntheses of Diclazuril involve hydrolysis and high-temperature decarboxylation steps, which are indicative of pathways that proceed through a carboxylic acid intermediate or a related ester or nitrile precursor.

Precursor CompoundRole in Synthesis
2,6-dichloro-p-nitroanilineInitial starting material
3,4,5-trichloronitrobenzeneAlternative starting material
4-amino-2,6-dichloro-α-(4-chlorophenyl)benzenemethanamineKey intermediate post-reduction
Malononitrile or Ethyl CyanoacetateReagents for coupling and cyclization

Condensation Reactions in Azauracil Chemistry Relevant to Diclazuril Carboxylic Acid Formation

The formation of the 1,2,4-triazine-3,5-dione (azauracil) ring in Diclazuril is a key step achieved through condensation reactions. frontiersin.org This class of reactions involves the joining of two molecules with the elimination of a small molecule, such as water. frontiersin.org In the context of triazine synthesis, a common strategy involves the reaction of a hydrazine (B178648) derivative with a compound containing a dicarbonyl or equivalent functionality.

For 1-aryl-6-azauracil derivatives, a general synthesis involves the coupling of diazonium salts with an active methylene (B1212753) compound like cyanoacetylcyanamide. ccspublishing.org.cn The resulting arylhydrazono intermediate then undergoes cyclization to form the 1,2,4-triazine (B1199460) ring. ccspublishing.org.cn This cyclocondensation is a critical step in forming the core heterocyclic structure of Diclazuril. The nature of the substituents on the precursors determines the final functional groups on the triazine ring, allowing for the incorporation of a nitrile or ester group that can later be converted to a carboxylic acid.

Hydrolytic and Decarboxylation Reactions for Carboxylic Acid Generation

The generation of the carboxylic acid moiety on the Diclazuril scaffold is often accomplished through hydrolysis of a precursor functional group, most commonly a nitrile (-CN). rsc.org The Diclazuril structure itself contains a cyanomethylphenyl group, and modification of this or other parts of the molecule can lead to a carboxylic acid derivative. researchgate.net

Hydrolysis of nitriles can be performed under either acidic or basic conditions. ijpsr.info The reaction proceeds by the nucleophilic addition of water to the carbon-nitrogen triple bond, initially forming an amide intermediate, which is then further hydrolyzed to the carboxylic acid. ijpsr.infowikipedia.org

Acid Hydrolysis : The nitrile is heated with an aqueous acid (e.g., HCl), which protonates the nitrogen, increasing the electrophilicity of the carbon and facilitating attack by water. rsc.org

Alkaline Hydrolysis : The nitrile is heated with a base (e.g., NaOH), where a hydroxide (B78521) ion acts as the nucleophile. This initially forms the salt of the carboxylic acid, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. rsc.org

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is another relevant reaction, particularly if the synthesis route produces a dicarboxylic acid or a molecule where a carboxyl group is unstable. rsc.org This reaction is often facilitated by heat and can be catalyzed by acids or transition metals, depending on the specific substrate. rsc.org In some heterocyclic syntheses, decarboxylation occurs spontaneously from an unstable carboxylic acid intermediate. rsc.orgacs.org

Targeted Synthesis of Diclazuril 6-Carboxylic Acid and Related Structural Analogs

Targeted synthesis allows for the precise placement of the carboxylic acid group and the creation of structural analogs for specific applications. Modern synthetic methods, including functional group derivatization and advanced catalytic reactions, are employed to achieve this.

Strategies for Carboxyl Derivatization for Immunological Applications

Diclazuril is a small molecule (hapten) and is not immunogenic on its own. To elicit an immune response for the production of antibodies, it must be covalently coupled to a larger carrier molecule, such as a protein. frontiersin.orgnih.gov This requires the introduction of a functional group, typically a carboxylic acid, to act as a linker.

A specific strategy for creating a Diclazuril hapten involves synthesizing a carboxyl derivative. nih.gov In one reported method, Diclazuril is dissolved in dimethylformamide (DMF) and reacted with carboxymethyl hydroxylamine (B1172632) in the presence of pyrrolidine. nih.gov This introduces a carboxymethyloxime group, creating the necessary carboxylic acid handle.

This newly formed this compound derivative can then be activated and conjugated to carrier proteins like bovine serum albumin (BSA) or ovalbumin (OVA). frontiersin.org The activation is commonly achieved using the active ester method, employing reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester. frontiersin.orgnih.gov This activated ester readily reacts with the amine groups of lysine (B10760008) residues on the protein surface to form a stable amide bond, yielding the final immunogen. frontiersin.orgnih.gov

ReagentFunction
Carboxymethyl hydroxylamineIntroduces a carboxyl-containing linker to the Diclazuril molecule. nih.gov
DCC / EDCCarbodiimide coupling agent for activating the carboxylic acid. frontiersin.org
NHSForms an active NHS ester, facilitating conjugation to proteins. frontiersin.org
BSA / OVACarrier proteins used to create the full immunogen. nih.gov

Minisci-Type Reactions for Azauracil Functionalization

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles, such as the azauracil core of Diclazuril. wikipedia.org It is a nucleophilic radical substitution that allows for the introduction of alkyl or acyl groups onto the heterocyclic ring under acidic conditions. wikipedia.org

Recent developments have adapted this reaction using photocatalysis, enabling milder and more efficient functionalization. A photo-induced Minisci-type cyanoalkylation of azauracils has been developed using cyclobutanone (B123998) oxime esters as the source of cyanoalkyl radicals. researchgate.net This reaction proceeds under metal-free and base-free conditions, using a photocatalyst like Eosin Y under visible light irradiation. researchgate.net Such methods allow for the direct installation of functionalized alkyl chains onto the azauracil ring, which can be precursors to carboxylic acids or serve as points for further derivatization. researchgate.netresearchgate.net

Photocatalyzed Alkylation and Acylation Methods for Azauracil Derivatives

Visible-light photocatalysis has emerged as a green and efficient strategy for synthesizing and functionalizing azauracil derivatives under mild conditions. nih.gov These methods often avoid harsh reagents and high temperatures associated with traditional approaches.

Photocatalyzed Alkylation: A transition-metal-free method for the direct C-H alkylation of azauracils uses N-(acyloxy)phthalimides as alkyl radical sources. organic-chemistry.org The reaction is mediated by a photoactivated electron donor-acceptor (EDA) complex formed between sodium iodide, triphenylphosphine, and the N-(acyloxy)phthalimide. organic-chemistry.orgresearchgate.net This process, irradiated with blue LEDs, can introduce primary, secondary, and tertiary alkyl groups with high efficiency. organic-chemistry.org Another approach uses decatungstate photocatalysis for the hydroalkylation of azauracils, employing abundant alkanes as the alkylating agents, which is highly atom-economical. rsc.org

Photocatalyzed Acylation: A novel method for the acylation of azauracil derivatives has been developed using aldehydes as the acyl source with sodium decatungstate (NaDT) as a photocatalyst. acs.org This oxidant-free approach is environmentally friendly and operationally simple. acs.org Similarly, a visible-light-driven trifluoroacetylation of azauracils has been reported, using a masked trifluoroacetyl reagent as the radical precursor and oxygen as a green oxidant, eliminating the need for metal catalysts. nih.gov These photocatalytic methods provide versatile and sustainable routes for creating a wide range of functionalized azauracil analogs, including those that could serve as precursors to this compound. researchgate.netacs.org

MethodReagents/CatalystFunctional Group Introduced
Photodecarboxylative AlkylationNaI/PPh3, N-(acyloxy)phthalimides, Visible LightAlkyl
Decatungstate-catalyzed Hydroalkylation[W10O32]4−, Alkanes, UV LightAlkyl
Decatungstate-catalyzed AcylationSodium Decatungstate (NaDT), Aldehydes, Visible LightAcyl
Visible-Light-Driven TrifluoroacetylationMasked trifluoroacetyl reagent, O2, Visible LightTrifluoroacetyl

Exploration of Novel Synthetic Methodologies for Carboxylic Acid Functional Groups in Heterocyclic Systems

The introduction of a carboxylic acid functional group into a heterocyclic system is a pivotal transformation in medicinal and agricultural chemistry. This functional group can serve as a handle for further derivatization, influence the molecule's polarity and solubility, and interact with biological targets. In the context of complex molecules such as Diclazuril, which features a substituted 1,2,4-triazine ring, established synthetic routes often involve multi-step processes that may lack efficiency or employ harsh reagents. guidechem.comgoogle.comgoogle.com Consequently, the exploration of novel, more direct, and versatile methodologies for the carboxylation of heterocyclic compounds is an area of active research.

Recent advancements in organic synthesis have provided a number of innovative strategies for the introduction of carboxylic acid moieties onto heterocyclic scaffolds. These methods often offer improvements in terms of yield, substrate scope, and functional group tolerance compared to traditional approaches like the hydrolysis of nitriles or the oxidation of alkyl side chains.

One prominent area of development involves the use of organometallic reagents. The functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents has emerged as a powerful tool. beilstein-journals.org These methods allow for the preparation of organometallic intermediates that are compatible with a wide range of functional groups. The subsequent reaction of these intermediates with carbon dioxide provides a direct route to the desired carboxylic acids. beilstein-journals.org For instance, heteroaryl halides can be converted into the corresponding zinc or magnesium reagents, which then readily react with CO2. The use of activating agents like lithium chloride (LiCl) can facilitate the initial metal insertion step, expanding the utility of this methodology. beilstein-journals.org

Transition metal-catalyzed reactions represent another major frontier. Palladium-catalyzed carboxylation reactions, for example, have been successfully applied to a variety of heterocyclic substrates. These reactions typically employ a halide or triflate-substituted heterocycle, carbon monoxide or a formic acid equivalent as the carboxyl source, and a suitable palladium catalyst and ligand system. The optimization of reaction conditions, including solvent, base, and temperature, is crucial for achieving high yields and selectivity.

Furthermore, direct C-H activation and carboxylation have garnered significant attention as an atom-economical approach. This strategy avoids the pre-functionalization of the heterocyclic ring (e.g., halogenation) and instead targets the direct conversion of a C-H bond to a C-COOH bond. While still a developing field, progress has been made using various transition metal catalysts, often requiring a directing group to achieve regioselectivity.

A two-step method for converting benzyl (B1604629) heterocyclic compounds to the corresponding carboxylic acid has also been reported, involving halogenation of a methyl group followed by oxidation. google.com This method, utilizing reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a radical initiator, followed by oxidation with oxygen and a transition metal catalyst, could be applicable to heterocyclic systems bearing an appropriate methyl substituent. google.com

The table below summarizes some novel methodologies for the introduction of carboxylic acid groups into heterocyclic systems, highlighting the key reagents and general applicability.

MethodologyReagents & ConditionsSubstrate ScopeKey Advantages
Organometallic Carboxylation1. Mg or Zn dust (with LiCl) 2. CO2Aryl/Heteroaryl HalidesHigh functional group tolerance, direct carboxylation. beilstein-journals.org
Transition Metal-Catalyzed OxidationO2, Transition Metal Catalyst, Aqueous Alkaline SuspensionHalomethyl HeterocyclesUtilizes readily available starting materials and oxygen as the oxidant. google.com
Palladium-Catalyzed CarboxylationPd Catalyst, Ligand, CO or Formate source, BaseAryl/Heteroaryl Halides or TriflatesBroad substrate scope, good yields.
Direct C-H CarboxylationTransition Metal Catalyst (e.g., Rh, Ru, Pd), Oxidant, CO2 or CO sourceHeterocycles with suitable C-H bondsAtom economical, avoids pre-functionalization.

The derivatization of the newly introduced carboxylic acid group opens up further avenues for creating analogues with potentially improved properties. Standard peptide coupling reagents can be used to form amides, while esterification can be achieved under various conditions. thermofisher.com For instance, the conversion of carboxylic acids to acylbenzotriazoles provides stable intermediates that react cleanly with hydroxylamines to form hydroxamic acids under mild conditions. organic-chemistry.org This approach is advantageous due to the ready availability of reagents and the ease of handling intermediates. organic-chemistry.org

The application of these novel synthetic strategies to complex heterocyclic systems like those related to the triazine structure of Diclazuril could lead to the efficient production of carboxylic acid derivatives. These derivatives would be valuable for structure-activity relationship (SAR) studies and the development of new therapeutic or agrochemical agents.

Advanced Analytical Methodologies for Diclazuril 6 Carboxylic Acid

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of Diclazuril (B1670474) and its metabolites. These techniques are prized for their high resolution and compatibility with various sensitive detectors.

High-Performance Liquid Chromatography (HPLC) Applications for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for the analysis of Diclazuril and its related substances, including potential metabolites like Diclazuril 6-Carboxylic Acid. HPLC methods are particularly valuable for compound profiling and stability-indicating assays, where the goal is to separate the active pharmaceutical ingredient from its impurities and degradation products oup.com.

Development of a stability-indicating HPLC method involves subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to induce degradation. The method is then optimized to achieve clear separation between the intact drug and any new peaks that appear, which would include metabolites and degradants oup.com. Reversed-phase HPLC is commonly employed, utilizing a C18 column with a mobile phase typically consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, such as phosphoric acid, to ensure good peak shape and resolution oup.comresearchgate.net. Detection is often performed using a UV detector at a wavelength where Diclazuril exhibits maximum absorbance, such as 275 nm or 280 nm oup.comdrugbank.com. The ability of these methods to resolve the parent compound from other substances makes them suitable for quality control and for profiling related compounds in various samples oup.comresearchgate.net.

Table 1: Representative HPLC Method Parameters for Diclazuril Analysis
ParameterConditionSource
ColumnC18 (250 x 4.6 mm, 5 µm) oup.com
Mobile PhaseAcetonitrile and 0.2% Phosphoric Acid oup.com
Flow Rate1.2 mL/min oup.com
DetectionUV at 275 nm oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

For highly sensitive and specific detection, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool. This technique combines the powerful separation capabilities of LC with the precise detection and structural elucidation abilities of MS/MS, making it ideal for quantifying trace levels of Diclazuril and its metabolites in challenging samples nih.govnih.govmadbarn.com.

Analyzing Diclazuril and its metabolites, such as this compound, in complex matrices like animal plasma, tissues (muscle, liver), and eggs requires extensive method development and optimization nih.govnih.govnih.gov. A critical first step is the sample preparation, which aims to extract the analytes of interest and remove interfering matrix components. Common extraction techniques include protein precipitation with acetonitrile for plasma samples, solvent extraction with ethyl acetate (B1210297) for tissues, and clean-up procedures like solid-phase extraction (SPE) or in-syringe dispersive solid-phase extraction nih.govnih.govnih.gov.

The LC-MS/MS instrument parameters are then optimized for maximum sensitivity and specificity. Electrospray ionization (ESI) in negative ion mode is often preferred for Diclazuril and related triazine compounds nih.govnih.gov. The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode, which involves selecting a specific precursor ion for the analyte and monitoring its fragmentation into one or more specific product ions nih.govuniroma1.it. This high degree of selectivity minimizes matrix interference and allows for accurate quantification at very low levels, with limits of detection reported in the sub-µg/kg range nih.gov.

Table 2: LC-MS/MS Parameters for the Analysis of Diclazuril and Related Compounds
AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Source
Diclazuril (DIZ)ESI Negative405.0 / 406.9333.8 uniroma1.it
Toltrazuril (TOZ)ESI Negative424.042.1 uniroma1.it
Toltrazuril Sulfone (TZS)ESI Negative456.242.1 uniroma1.it

System suitability testing is a mandatory part of method validation and routine analysis in the pharmaceutical industry, as outlined by pharmacopoeias and regulatory guidelines. These tests are performed before analyzing samples to ensure that the analytical system is operating with adequate accuracy, precision, and resolution oup.com. For HPLC and LC-MS/MS methods analyzing Diclazuril preparations, system suitability is assessed by injecting a standard solution multiple times. Key parameters evaluated include peak retention time, peak area, theoretical plates, and tailing factor oup.com. For methods designed to profile related compounds, resolution between the main Diclazuril peak and the peaks of known impurities or metabolites is a critical system suitability parameter. The use of a "System Suitability Mixture," which contains Diclazuril and its key related substances, allows for a comprehensive evaluation of the chromatographic system's performance before proceeding with the analysis of test samples.

Immunoanalytical Techniques for Detection and Characterization

Immunoassays offer a rapid, cost-effective, and high-throughput alternative to chromatographic methods for screening large numbers of samples for the presence of Diclazuril and its metabolites.

Enzyme-Linked Immunosorbent Assays (ELISA) Development

Enzyme-Linked Immunosorbent Assays (ELISAs) have been developed for the sensitive detection of Diclazuril in various matrices, such as chicken muscle tandfonline.com. These assays are typically based on a competitive format, where Diclazuril in the sample competes with a labeled Diclazuril conjugate for a limited number of binding sites on a specific anti-Diclazuril antibody coated onto a microtiter plate. The signal generated is inversely proportional to the concentration of Diclazuril in the sample.

The development of a successful ELISA hinges on the production of a highly specific monoclonal antibody (mAb). The specificity of the mAb is a crucial characteristic and is evaluated by testing its cross-reactivity with structurally related compounds. An ideal antibody will bind strongly to the target analyte (Diclazuril) with minimal or no binding to other coccidiostats or potential metabolites, ensuring the assay's accuracy. Research has led to the development of ELISAs for Diclazuril with high sensitivity, achieving low limits of detection (LOD) and half-maximal inhibitory concentrations (IC50) in the ng/mL or µg/kg range tandfonline.comnih.gov. These immunoassays serve as excellent screening tools, and any positive results are typically confirmed using a chromatographic method like LC-MS/MS tandfonline.com.

Table 3: Performance Characteristics of Immunoassays for Diclazuril
Assay TypeMatrixIC50Limit of Detection (LOD)Source
Competitive ELISAPoultry Tissue0.952 µg/kgNot Specified nih.gov
Biotin-Streptavidin System-Based CLEIAChicken Muscle0.48 µg/kg0.02 µg/kg tandfonline.com

Compound Index

Table 4: List of Chemical Compounds
Compound Name
Acetonitrile
Diclazuril
This compound
Ethyl Acetate
Phosphoric Acid
Toltrazuril
Toltrazuril Sulfone

Flow Cytometric Immunoassays for Multiplex Detection

Flow cytometry-based immunoassays (FCI) represent a significant advancement for the simultaneous detection of multiple analytes in a single sample. wur.nl This technology utilizes internally dyed carboxylated polystyrene microspheres (beads), with each bead set having a unique spectral address wur.nl.

In the context of coccidiostat detection, antigens (such as Diclazuril-protein conjugates) are covalently coupled to these carboxylated beads. The assay proceeds in a competitive format where specific antibodies and the sample are incubated with the beads. The amount of antibody that binds to the beads is inversely proportional to the concentration of Diclazuril in the sample. A fluorescently labeled secondary antibody is used for quantification wur.nl. A flow cytometer with two lasers is used to identify the bead set and quantify the fluorescence, allowing for the simultaneous measurement of multiple reactions wur.nl.

A study on the multiplex detection of six coccidiostats in eggs demonstrated the feasibility of this approach, reporting an IC50 value for Diclazuril of 2 µg/kg in the egg extract wur.nl.

Immunomagnetic Bead Clean-up Techniques in Sample Preparation

Sample preparation is a critical step in residue analysis, aimed at removing interfering matrix components to improve assay accuracy and sensitivity. Immunomagnetic bead (IMB) clean-up is an efficient and specific sample preparation technique tandfonline.comresearchgate.net.

This method involves the use of magnetic beads whose surfaces are functionalized with carboxyl groups. Specific antibodies, in this case, anti-Diclazuril antibodies, are covalently immobilized onto the surface of these beads tandfonline.comresearchgate.net. When the sample extract is incubated with these IMBs, the antibody-coated beads specifically capture the this compound. The beads are then easily separated from the sample matrix using an external magnetic field researchgate.net. After washing away the unbound matrix components, the purified analyte can be eluted from the beads and subsequently quantified. This technique offers a rapid, repeatable, and effective way to purify analytes from complex matrices like animal tissues, leading to improved sensitivity compared to traditional clean-up methods tandfonline.comresearchgate.net.

Method Validation and Performance Characteristics in Research Settings

The validation of any analytical method is essential to ensure its reliability, accuracy, and fitness for purpose. This involves assessing several key performance characteristics according to established guidelines.

Determination of Limits of Detection and Quantitation

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy woah.orgtbzmed.ac.ir.

There are several approaches to determining these values. One common method calculates the LOD as 3.3 times the standard deviation of the y-intercept of the regression line divided by the slope of the calibration curve, and the LOQ as 10 times this ratio . Another approach defines the LOD based on the mean of control sample results plus three times the standard deviation of the mean woah.org. For Diclazuril, various analytical methods have reported a range of LOD and LOQ values, reflecting the sensitivity of each technique.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Diclazuril in Various Analytical Methods

Analytical MethodMatrixLODLOQSource
Chemiluminescent Immunoassay (BASA-CLEIA)-0.02 µg/kg- researchgate.net
Community Reference Laboratory MethodFeed0.1 mg/kg0.5 mg/kg researchgate.net
UV-Spectrophotometry (Method A)-0.31 µg/ml0.94 µg/ml
UV-Spectrophotometry (Method B)-0.81 µg/ml2.47 µg/ml
UV-Spectrophotometry (Method C)-0.32 µg/ml0.97 µg/ml

Recovery and Reproducibility Assessments

Recovery studies are performed to assess the accuracy of a method by measuring the amount of analyte retrieved from a spiked sample. Reproducibility, often expressed as the relative standard deviation (RSD) or coefficient of variation (CV), measures the precision of the method over different runs, days, or laboratories researchgate.net.

For Diclazuril analysis, methods have been validated by spiking known amounts of the compound into blank matrices like chicken muscle researchgate.net. The samples are then analyzed, and the percentage of the spiked amount that is measured is calculated as the recovery. These assessments are typically performed at multiple concentration levels to ensure accuracy across the analytical range.

Table 2: Recovery and Reproducibility Data for Diclazuril Analysis

Analytical MethodMatrixSpiking LevelsAverage Recovery (%)Reproducibility (RSD/CV)Source
Chemiluminescent Immunoassay (BASA-CLEIA)Chicken Muscle10, 20, 50 µg/kg90.3% to 120.4%CV < 15% (intra- and inter-assay) researchgate.net
Community Reference Laboratory MethodFeed Additive-~110%RSDR ~7.5% researchgate.net
UV-Spectrophotometry (Method A)Drug Product80%, 100%, 120%99.77% to 102.05%-
UV-Spectrophotometry (Method B)Drug Product80%, 100%, 120%99.00% to 100.23%-
UV-Spectrophotometry (Method C)Drug Product80%, 100%, 120%100.25% to 102.00%-

Sample Pretreatment Strategies for Diverse Research Matrices

The accurate quantification of this compound in diverse and complex matrices, such as animal tissues, feed, and environmental samples, necessitates robust sample pretreatment strategies. The primary objectives of these strategies are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of a specific pretreatment method is contingent upon the physicochemical properties of this compound, the nature of the sample matrix, and the sensitivity requirements of the analytical technique employed.

Commonly utilized sample pretreatment techniques for the parent compound, diclazuril, which are often adaptable for its metabolites like this compound due to structural similarities, include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely adopted technique for the cleanup and concentration of analytes from complex samples. The methodology involves passing a liquid sample through a sorbent bed, which retains the analyte. Interfering compounds are then washed away, and the analyte is subsequently eluted with a suitable solvent. For the analysis of diclazuril in various matrices, C18 cartridges are frequently employed.

In a study determining diclazuril in animal feed, the sample was first extracted with acidified methanol. This extract was then passed through a C18 SPE cartridge. The cartridge was washed, and diclazuril was eluted, evaporated, and redissolved for analysis. This procedure yielded an extraction recovery of 85% for diclazuril nih.govdrugbank.com. Similarly, for the analysis of diclazuril in horse plasma, a solid-phase extraction method using C18 columns resulted in a satisfactory recovery of 82% thomastobin.com.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. While specific LLE protocols for this compound are not extensively detailed in the literature, methods developed for its parent compound, diclazuril, often involve extraction with organic solvents like acetonitrile or ethyl acetate. The efficiency of the extraction is highly dependent on the pH of the aqueous phase, which influences the ionization state of the analyte.

QuEChERS Method

The QuEChERS method has gained significant popularity for the analysis of multiple residues in food and agricultural products due to its simplicity, speed, and minimal solvent consumption. This approach typically involves an initial extraction with acetonitrile followed by a cleanup step using a mixture of salts and sorbents. A study on the simultaneous determination of three coccidiostats, including diclazuril, in chicken liver utilized a multi-residue QuEChERS extraction. This optimized method demonstrated an average recovery of 91% for diclazuril nih.gov.

Research Findings on Pretreatment Strategies for Diclazuril

The following table summarizes the recovery data from various studies on the pretreatment of the parent compound, diclazuril, which can serve as a valuable reference for developing and validating methods for this compound.

Pretreatment MethodMatrixAnalyteAverage Recovery (%)
Solid-Phase Extraction (SPE)Animal FeedDiclazuril85
Solid-Phase Extraction (SPE)Horse PlasmaDiclazuril82
QuEChERSChicken LiverDiclazuril91

Metabolic Research and Biotransformation of Diclazuril 6 Carboxylic Acid

Identification and Characterization as a Diclazuril (B1670474) Metabolite

Metabolic studies of Diclazuril across various animal species have consistently shown that the drug is not extensively metabolized inchem.org. In most cases, residues in tissues and excreta consist almost entirely of the unchanged parent drug inchem.org. While Diclazuril 6-Carboxylic Acid is recognized as a potential impurity or derivative of Diclazuril, its specific identification and characterization as a significant in vivo metabolite in published research are not prominent scbt.comescientificsolutions.com.

Research findings indicate that the metabolism of Diclazuril is minor. For instance, in rats, several minor metabolites were detected, but the most abundant of these accounted for less than 1% of the administered dose fao.org. Similarly, in turkeys, at least eight metabolites were identified in the excreta, but the parent Diclazuril still constituted the majority of the excreted substance (55.8% of the dose), with other individual metabolites each accounting for less than 2%, except for one degradation product resulting from the cleavage of the triazine-dione ring inchem.org. The focus of most metabolic studies has been on the parent compound due to its overwhelming prevalence in biological samples.

Pathways of Biotransformation for Diclazuril Carboxyl Derivatives

While specific pathways leading to this compound are not extensively detailed in available literature, the formation of carboxyl derivatives from parent compounds generally involves oxidative metabolic transformations. The minor metabolism that Diclazuril does undergo points towards pathways common for xenobiotic detoxification, primarily involving conjugation reactions europa.eu.

Oxidative processes are a primary mechanism in Phase I metabolism for creating more polar functional groups on a compound, which can then be excreted or undergo further conjugation. For a compound like Diclazuril, oxidation could potentially occur on its aromatic rings or other parts of the molecule, which could be a preliminary step to forming a carboxylic acid derivative. However, studies suggest that the metabolic transformation of Diclazuril is very limited europa.eu. Some research points to disturbances in metabolic pathways related to the citric acid cycle and pyruvate (B1213749) metabolism, which are central to cellular energy and oxidative processes, though this was observed in zebrafish embryos under conditions of developmental toxicity rather than as a primary biotransformation pathway nih.gov.

Conjugation is a Phase II metabolic process that increases the water solubility of xenobiotics, facilitating their excretion. Glucuronidation, the attachment of a glucuronic acid moiety, is a major pathway for this process wikipedia.orgresearchgate.netnih.gov. In the case of Diclazuril, conjugation reactions are the most clearly identified biotransformation pathways. In studies involving rabbits, a glucuronide and a sulfate (B86663) conjugate of a hydroxylated metabolite were identified as the two main metabolites in urine, representing 25% and 15% of the radioactivity, respectively europa.eu. This indicates that hydroxylation (an oxidative, Phase I reaction) followed by glucuronidation or sulfation (Phase II reactions) is a key, albeit minor, metabolic route for Diclazuril europa.eu. These reactions convert the parent compound into more polar, water-soluble glucuronides and sulfates that can be more readily eliminated from the body wikipedia.orgsigmaaldrich.com.

In Vivo Metabolic Fate Studies in Animal Models (e.g., Rats, Turkeys, Lambs)

In vivo studies in several animal models confirm that Diclazuril has limited absorption and metabolism, with the vast majority of the administered dose being excreted in the feces as the unchanged parent drug inchem.orgmdpi.com.

The absorption, distribution, metabolism, and excretion (ADME) patterns for Diclazuril are consistent across species in demonstrating minimal metabolic alteration.

Rats : Studies in Wistar rats showed that after an oral dose, 90% of the radioactivity was excreted in the feces within the first 24 hours, reaching 92% after four days inchem.org. Urinary excretion was minimal at 0.04% inchem.org. Unchanged Diclazuril was the primary component in the feces, with any given metabolite accounting for less than 0.5% of the dose inchem.org. Distribution to tissues was rapid but limited, with concentrations in the liver, kidney, lung, and heart being significantly lower than in plasma inchem.org.

Turkeys : Following a single oral dose, parent Diclazuril accounted for 55.8% of the excreted radioactivity, indicating it is the major component eliminated inchem.org. One degradation product, formed by the cleavage of the triazine-dione ring, accounted for 6.3% of the dose, while at least seven other metabolites were present in minor amounts, each representing less than 2.4% of the dose inchem.org.

Lambs : Diclazuril absorption in lambs is poor inchem.org. Peak plasma concentrations are reached approximately 24 hours after dosing, and this absorption decreases as the lambs age. Similar to other species, the metabolic transformation is very limited, and the drug is excreted almost completely unchanged in the feces.

Time-course analyses in animal models primarily track the concentration of the parent drug, Diclazuril, due to the very low levels of its metabolites. The data reflects the pharmacokinetics of the total residue, which is overwhelmingly composed of the parent compound.

Rats : A study measuring total residues (TR) and unchanged Diclazuril (UD) in the plasma of rats after a single oral dose of 10 mg/kg bw showed that peak concentrations for both were reached at 8 hours post-dosing. The concentration of unchanged Diclazuril was very close to the total residue concentration, especially in the early time points, confirming that metabolites are a minor fraction. The depletion half-life was 53 hours for total residues and 36 hours for the unchanged drug fao.org.

Table 1: Total Residues (TR) and Unchanged Diclazuril (UD) in Rat Plasma (µg-eq/L) Data from a study involving male Wistar rats given a single oral dose of 10 mg/kg bw of 14C-diclazuril.

Time (hours)Total Residues (TR) (µg-eq/L)Unchanged Diclazuril (UD) (µg-eq/L)
1104 ± 9120 ± 13
2295 ± 68323 ± 89
4710 ± 107843 ± 113
81035 ± 2221213 ± 198
24822 ± 71806 ± 75
48673 ± 61578 ± 31
96332 ± 110215 ± 101

Source: Adapted from FAO reports fao.org.

Lambs : In pharmacokinetic studies with pre-ruminant and ruminant lambs administered a single oral dose of 5 mg/kg, the focus was on the plasma concentration of the parent Diclazuril. Peak plasma concentrations (Cmax) were 1321 ng/ml in pre-ruminant lambs and 974 ng/ml in ruminant lambs, achieved at 9.4 and 21.2 hours, respectively ijvm.org.il. The studies did not quantify metabolite concentrations, which are presumed to be very low.

Table 2: Pharmacokinetic Parameters of Diclazuril in Lambs Following a single oral dose of 5 mg/kg.

ParameterPre-ruminant LambsRuminant Lambs
Cmax (Peak Plasma Concentration)1321 ng/ml974 ng/ml
Tmax (Time to Peak Concentration)9.4 hours21.2 hours
AUC (Area Under the Curve)48530 hng/ml36814 hng/ml
Half-life (t1/2)30.2 hours43.1 hours

Source: Adapted from Giorgi et al. ijvm.org.il.

In Vitro Metabolic Stability and Enzyme Kinetics Research

Comprehensive searches of scientific literature and databases have revealed a significant lack of specific research focused on the in vitro metabolic stability and enzyme kinetics of this compound. Studies detailing the biotransformation of the parent compound, diclazuril, indicate that it undergoes limited metabolism in various animal species. The primary focus of existing research has been on the pharmacokinetics and residue profiles of diclazuril itself, with metabolites generally accounting for a minor fraction of the administered dose.

Consequently, there is no publicly available data to construct detailed tables on the in vitro half-life, intrinsic clearance, or specific enzyme kinetic parameters (such as Km and Vmax) for this compound. The formation of this carboxylic acid metabolite is presumed to be a result of oxidative metabolism of the parent compound, likely mediated by cytochrome P450 (CYP) enzymes, a common pathway for the biotransformation of xenobiotics. However, specific isozymes involved and the rate of this conversion or any subsequent metabolism of the carboxylic acid derivative have not been characterized through in vitro studies using systems such as liver microsomes or hepatocytes.

Environmental Research and Degradation Pathways of Diclazuril 6 Carboxylic Acid

Environmental Fate and Persistence Studies

Specific studies on the degradation rate and pathway of Diclazuril (B1670474) 6-Carboxylic Acid in manure and agricultural waste have not been identified. However, research on the excretion and degradation of the parent compound, diclazuril, provides some context. Studies have shown that metabolites of diclazuril, which would include the carboxylic acid form, tend to disappear from animal excreta over time. One study noted that while the parent diclazuril showed no significant reduction, its metabolites were no longer detectable after an 8-week incubation period in manure mixed with various bedding materials. This suggests that Diclazuril 6-Carboxylic Acid is likely to undergo degradation in agricultural waste environments, although the specific half-life and breakdown products are not documented.

Interactive Data Table: Degradation of Diclazuril Metabolites in Manure

TimepointConcentration of Diclazuril Metabolites
InitialPresent
8 WeeksNot Detected

Note: This table is based on general findings for diclazuril metabolites and not specific quantitative data for this compound.

There is a significant lack of published data on the adsorption and desorption characteristics of this compound in various soil types. Understanding the soil mobility of this compound is crucial for assessing its potential to leach into groundwater or move into surface water. Without specific studies, it is difficult to predict its behavior, though as a carboxylic acid, its sorption would be expected to be influenced by soil pH and organic matter content.

Transformation Products in Environmental Matrices

Detailed information on the specific transformation products of this compound in environmental matrices such as soil, water, and sediment is not available in the current scientific literature. Further research is needed to identify the breakdown products and elucidate the complete degradation pathway of this metabolite under various environmental conditions.

Impact on Environmental Microbiological Processes

The direct impact of this compound on environmental microbiological processes has not been a focus of published research. The available information centers on the parent compound, diclazuril.

While no studies have specifically investigated the effects of this compound on soil nitrification, research on diclazuril provides relevant insights. Studies on the impact of the parent compound, diclazuril, on soil nitrification have shown that it has a negligible effect. In soils treated with diclazuril, the oxidation of ammonia (B1221849) to nitrite (B80452) and subsequently to nitrate (B79036) proceeded without significant differences compared to untreated soils. This suggests that the parent compound does not inhibit the key microbial processes in the nitrogen cycle. It can be inferred that this compound may have a similarly low impact, although direct testing is required for confirmation.

Interactive Data Table: Effect of Diclazuril on Soil Nitrification

TreatmentNitrification Rate
Control (Untreated Soil)Normal
Diclazuril Treated SoilNegligible Difference from Control

Note: This data is for the parent compound, diclazuril.

Molecular and Biological Interactions Research of Diclazuril 6 Carboxylic Acid

Structure-Activity Relationship (SAR) Studies for Triazine-Based Compounds

The 1,3,5-triazine (B166579) ring, the chemical core of Diclazuril (B1670474), serves as a versatile scaffold in medicinal chemistry, allowing for the synthesis of derivatives with a wide array of biological activities. researchgate.netresearchgate.net Structure-Activity Relationship (SAR) studies on this class of compounds have been crucial in optimizing their therapeutic potential, including their well-known anticoccidial effects. These studies have demonstrated that the biological activity of s-triazine derivatives is highly dependent on the nature and position of substituents on the triazine core. mdpi.com

Exploration of Specific Molecular Targets and Binding Interactions

The precise molecular mechanism of Diclazuril and its derivatives, including Diclazuril 6-Carboxylic Acid, is not fully elucidated, though research points to several potential targets within the apicomplexan parasite. A primary hypothesis suggests that triazine compounds like Diclazuril are selectively toxic to these parasites because they target a unique organelle known as the apicoplast. Specifically, the target may be a chlorophyll (B73375) a D1 complex within this organelle, a remnant of a chloroplast from the parasite's evolutionary past.

Another proposed mechanism is that Diclazuril functions as a nucleotide analogue. In this model, the compound is incorporated during nucleic acid synthesis, which proceeds normally through nuclear growth and division. However, the presence of the analogue ultimately inhibits the later stages of parasite differentiation, effectively halting the life cycle.

More recent research has identified a more specific molecular interaction, demonstrating that Diclazuril can inhibit the parasite's Actin Depolymerizing Factor (ADF). ADF is crucial for regulating the turnover of actin filaments and reconstructing the cytoskeleton, which provides the driving force for the parasite's gliding motility and invasion of host cells. By inhibiting the F-actin binding, bundling, and depolymerization activities of ADF, Diclazuril disrupts these essential processes, providing a clearer picture of its molecular action.

Investigating Potential Biological Activities Beyond Primary Diclazuril Function

Interference with Cellular Processes (e.g., Cytokinesis)

Beyond its primary anticoccidial function, research has shown that Diclazuril can directly interfere with fundamental cellular processes in the parasite, most notably cytokinesis. Cytokinesis is the final stage of cell division where the cytoplasm of a single cell is divided to form two daughter cells. Transmission electron microscopy studies have revealed that Diclazuril's mechanism involves disrupting this process in dividing daughter zoites. This interference prevents the successful completion of parasite replication, contributing significantly to its efficacy in controlling infections. By halting the parasite's ability to multiply, Diclazuril effectively breaks the life cycle and prevents the progression of the disease.

Anti-inflammatory Properties of Diclazuril Derivatives

While Diclazuril is primarily recognized for its antiparasitic activity, the broader class of triazine derivatives has been shown to possess significant anti-inflammatory properties. nih.govnih.gov Systematic reviews of triazine compounds have confirmed that many derivatives are promising anti-inflammatory agents. researchgate.netnih.gov This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, with the 1,3,5-triazine ring serving as a key pharmacophore. researchgate.net

Although Diclazuril itself is not principally used as an anti-inflammatory drug, studies combining it with agents that have known immunomodulatory and anti-inflammatory effects, such as lactoferrin, have demonstrated superior outcomes in treating coccidiosis. frontiersin.org This combination resulted in improved oxidant/antioxidant status and reduced tissue damage, suggesting a synergistic effect where the anti-inflammatory action of the partner compound complements the anticoccidial activity of Diclazuril. frontiersin.org This indicates that while Diclazuril targets the parasite, adjunctive anti-inflammatory support can be beneficial in mitigating the pathology of the infection.

Comparative Analysis with Related Coccidiostats and Their Mechanisms (e.g., Decoquinate, Ionophores)

Diclazuril's mechanism of action is distinct from other major classes of coccidiostats, such as quinolones (e.g., Decoquinate) and ionophores (e.g., Salinomycin, Monensin, Lasalocid). This difference is crucial for managing drug resistance in parasite populations.

Diclazuril vs. Decoquinate: Both Diclazuril and Decoquinate are effective against apicomplexan parasites, but they target different cellular structures. While Diclazuril interferes with cytokinesis, studies have shown that Decoquinate's primary target is the parasite's mitochondrion. Decoquinate disrupts the electron transport chain in the mitochondrial cytochrome system, thereby inhibiting the parasite's respiration and energy production.

Diclazuril vs. Ionophores: Ionophores represent another class of anticoccidials with a completely different mechanism. These compounds are lipid-soluble molecules that transport ions across the parasite's biological membranes. By disrupting the natural ion gradients (particularly Na+, K+, and H+), ionophores cause an influx of water, leading to osmotic swelling and eventual death of the parasite. Unlike Diclazuril, which has a specific molecular target related to cell division, ionophores cause a more general physiological disruption.

The following table summarizes the key mechanistic differences between these coccidiostats.

Coccidiostat ClassExample(s)Primary Mechanism of Action
Triazines DiclazurilInterference with cytokinesis; potential inhibition of apicoplast function and Actin Depolymerizing Factor.
Quinolones DecoquinateInhibition of mitochondrial respiration by disrupting the electron transport chain.
Ionophores Salinomycin, Monensin, LasalocidDisruption of cellular ion gradients, leading to osmotic imbalance and cell death.

Drug Repurposing Screens and Analog Development

The established efficacy and safety profile of Diclazuril have made it a candidate for drug repurposing, extending its application beyond its initial use as a poultry coccidiostat. A significant example is its use in treating Equine Protozoal Myeloencephalitis (EPM), a serious neurological disease in horses caused by the protozoan Sarcocystis neurona. mixlab.com Diclazuril has been approved for this indication, demonstrating its broad-spectrum activity against various apicomplexan parasites. mixlab.com Furthermore, in vitro studies have identified Diclazuril as a potential therapeutic candidate against Besnoitia besnoiti, the causative agent of bovine besnoitiosis.

In parallel with repurposing, the development of Diclazuril analogs aims to improve its pharmacological properties. A key focus has been on enhancing its bioavailability. For example, the synthesis of Diclazuril sodium salts has been explored to increase its solubility and absorption. Studies in horses have shown that these salt formulations can significantly increase the apparent bioavailability of Diclazuril compared to the parent compound. researchgate.net The development of novel formulations, such as nanoemulsions, is also under investigation to improve drug delivery, potentially allowing for lower doses while increasing efficacy and combating the emergence of drug resistance. nih.gov These efforts in analog development and drug repurposing highlight the ongoing research to maximize the therapeutic potential of the Diclazuril chemical structure.

In Vitro Screening for Activity Against Apicomplexan Parasites

Extensive literature searches did not yield any specific studies on the in vitro screening of this compound against apicomplexan parasites. Research has predominantly focused on the parent compound, diclazuril. Diclazuril itself is a well-documented anticoccidial agent with proven efficacy against various species of Eimeria, which are apicomplexan parasites causing coccidiosis in poultry and other livestock.

While this compound is recognized as a metabolite and an impurity of diclazuril, scientific publications detailing its direct activity—or lack thereof—against parasites such as Toxoplasma gondii, Cryptosporidium parvum, or various Eimeria species are not publicly available. Standard in vitro assays for anticoccidial drugs often involve cell culture systems to assess the inhibition of parasite invasion and development. However, there is no evidence in the reviewed literature to suggest that this compound has been subjected to such screening.

Therefore, no data tables or detailed research findings on the in vitro antiparasitic activity of this compound can be provided at this time.

Evaluation of Derivatives in Other Pathogen Models

There is a notable absence of published research on the synthesis and evaluation of derivatives of this compound for activity against other pathogen models. The scientific literature provides no information on the chemical modification of this compound to create new compounds for testing against bacteria, fungi, or other non-apicomplexan pathogens.

Consequently, there are no research findings or data to present regarding the biological activities of any derivatives of this compound.

Q & A

Q. What validated analytical methods are recommended for detecting Diclazuril 6-Carboxylic Acid residues in biological tissues?

High-performance liquid chromatography (HPLC) is a widely validated method for residue analysis. Key parameters include system suitability tests (e.g., relative standard deviations of retention time <2%, tailing factor <2, theoretical plates >2000) and statistical validation using one-way ANOVA for inter-group comparisons (p<0.05). Ensure calibration curves cover the expected concentration range (e.g., 10–1000 ng/mL) and include recovery studies to validate accuracy .

Q. How can researchers design experiments to assess the oral bioavailability of this compound in animal models?

Use toxicokinetic protocols with repeated dosing in species like rabbits or mice. Collect plasma samples at intervals (e.g., 1, 2, 4, 8, 24 hours post-administration) and analyze via gas chromatography with electrochemical detection (limit of quantification: 50 ng/mL). Monitor saturation effects in elimination phases, as slow plasma decline may indicate metabolic saturation .

Q. What formulation strategies improve the solubility and stability of this compound?

Solid dispersion techniques using carriers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) enhance solubility. Validate formulations via X-ray diffraction to confirm amorphous state transitions and in vitro release studies (e.g., pH 6.8 phosphate buffer, 37°C). Optimize carrier-to-drug ratios (e.g., 5:1) and storage conditions (e.g., 2–8°C, dry environment) to prevent recrystallization .

Q. What are the standard protocols for evaluating developmental toxicity of this compound?

Conduct teratogenicity studies in rabbits with escalating doses (e.g., 0.1–10 mg/kg/day) during organogenesis. Include toxicokinetic sampling to confirm systemic exposure. Assess fetal malformations, maternal weight gain, and placental transfer. Use NOEL (No Observed Effect Level) and LOEL (Lowest Observed Effect Level) to establish safety thresholds .

Q. How should researchers validate the specificity of this compound assays in complex matrices?

Perform spike-and-recovery experiments in target matrices (e.g., liver, plasma) to rule out interference from endogenous compounds. Use chromatographic parameters like capacity factor (k') >2 and resolution (Rs) >1.5 between analyte and matrix peaks. Cross-validate with mass spectrometry (LC-MS/MS) for confirmation .

Advanced Research Questions

Q. How can contradictory toxicokinetic data (e.g., plasma saturation vs. linear elimination) be resolved in this compound studies?

Develop physiologically based pharmacokinetic (PBPK) models incorporating species-specific metabolic enzymes (e.g., cytochrome P450 isoforms). Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Validate with repeated-dose studies and tissue distribution analyses .

Q. What mechanistic insights link this compound to lactate dehydrogenase (LDH) inhibition in Eimeria tenella?

Design in vitro assays with recombinant E. tenella LDH to measure IC50 values. Use molecular docking to identify binding interactions at the NADH/NAD+ active site. Correlate enzymatic inhibition with in vivo efficacy via oocyst reduction assays in infected poultry .

Q. How can researchers optimize solid dispersion formulations for enhanced in vivo performance?

Apply quality-by-design (QbD) principles: vary carrier type (e.g., Soluplus® vs. HPMC), drug loading (5–20%), and process parameters (spray drying vs. melt extrusion). Use response surface methodology (RSM) to model dissolution rate and bioavailability. Validate with pharmacokinetic studies in target species .

Q. What statistical approaches address variability in residue depletion studies of this compound?

Implement mixed-effects models to account for batch-to-batch variability in withdrawal period calculations. Use bootstrapping to generate 95% confidence intervals for residue half-lives. Apply Bayesian hierarchical models for meta-analysis of multi-study data .

Q. How does β-decarboxylation of this compound derivatives impact metabolic pathway analysis?

Synthesize isotopically labeled analogs (e.g., ¹³C-carboxylic acid) to trace decarboxylation in vitro/in vivo. Use tandem mass spectrometry (MS/MS) to identify metabolites. Compare reaction rates in alkaline vs. neutral conditions to model pH-dependent degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.